2-BUTANONE OXIME
Description
Historical Context and Significance of Oximes in Organic Chemistry
The discovery of oximes dates back to the 19th century, marking a significant milestone in the advancement of organic chemistry. numberanalytics.comnumberanalytics.com These compounds were first synthesized by reacting hydroxylamine (B1172632) with aldehydes and ketones. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structural composition. wikipedia.org
Historically, the formation of oximes has been a fundamental reaction in organic synthesis, serving as a reliable method for the identification and characterization of aldehydes and ketones. wikipedia.org The unique reactivity of the C=N-OH functional group has made oximes valuable intermediates in the synthesis of a diverse array of organic molecules. numberanalytics.com Their ability to be converted into other functional groups, such as amines and nitriles, has further solidified their importance in synthetic organic chemistry. taylorandfrancis.com Moreover, the Beckmann rearrangement, an acid-catalyzed conversion of oximes to amides, is a classic and industrially significant reaction, most notably used in the production of caprolactam, the precursor to nylon-6. acs.org
Evolution of Research Perspectives on 2-Butanone (B6335102) Oxime
Initial research on 2-butanone oxime primarily focused on its synthesis and basic chemical characterization. However, the scope of investigation has significantly broadened over time, driven by its practical applications. A major area of research has been its use as an anti-skinning agent in paints, varnishes, and coatings. atamanchemicals.comcanada.cacanada.ca This application prevents the formation of a solid film on the surface of these products during storage and transport. atamanchemicals.com
More recent academic inquiry has delved into the compound's role as a cross-linking agent in the production of silicone sealants and adhesives. guidechem.commdpi.comresearchgate.net Research in this area explores the reaction mechanisms and the influence of this compound on the properties of the final polymer products. mdpi.com Furthermore, its function as a corrosion inhibitor in industrial boiler and water treatment systems has been a subject of study. canada.cacanada.ca
Contemporary research has also begun to focus on the development of cleaner and more efficient synthesis methods for this compound, such as using titanium silicon molecular sieve catalysts. guidechem.com This shift reflects a growing emphasis on green chemistry principles within the academic and industrial sectors. Additionally, studies on the thermal stability and decomposition of this compound are crucial for ensuring its safe handling and storage in industrial settings. mdpi.com
Scope and Research Imperatives in this compound Chemistry
Current research on this compound is multifaceted, addressing both fundamental chemical principles and practical applications. Key research imperatives include:
Advanced Synthesis and Catalysis: There is a continued drive to develop novel and more sustainable synthetic routes for this compound. This includes the exploration of new catalytic systems, such as titanium-based molecular sieves, to improve reaction efficiency and reduce environmental impact. guidechem.comresearchgate.net
Reaction Kinetics and Mechanistic Studies: A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and application of this compound is essential. For instance, detailed studies on its role in the curing of silicone sealants can lead to the development of materials with enhanced properties. researchgate.net
Material Science Applications: Research into the incorporation of this compound into new materials remains a vibrant area. This includes its use in the synthesis of novel polymers and as a blocking agent in the manufacturing of urethanes. canada.caarchivemarketresearch.com
Analytical Method Development: The development of precise and sensitive analytical methods for the determination of this compound in various matrices, including air and industrial products, is a significant research focus. jeeng.netjeeng.netresearchgate.neticm.edu.pl This is particularly important for monitoring workplace exposure and ensuring product quality.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₉NO | atamanchemicals.com |
| Molecular Weight | 87.12 g/mol | atamanchemicals.comchemicalbook.com |
| Appearance | Colorless to light yellow oily transparent liquid | atamanchemicals.comchemicalbook.com |
| Boiling Point | 59-60 °C at 15 mm Hg | atamanchemicals.comchemicalbook.com |
| Density | 0.924 g/mL at 25 °C | atamanchemicals.comchemicalbook.com |
| Refractive Index | n20/D 1.442 | atamanchemicals.comchemicalbook.com |
| Solubility | Moderately soluble in water, highly soluble in organic solvents | ontosight.ai |
Interactive Data Table: Research Findings on this compound Synthesis
| Synthesis Method | Key Features | Reference |
| Reaction with Hydroxylamine Hydrochloride/Sulfate (B86663) | Traditional and common method involving the reaction of 2-butanone with hydroxylamine salts. | atamanchemicals.comchemicalbook.com |
| Titanium Silicon Molecular Sieve Catalyzed Ammoximation | A greener synthesis approach with high selectivity and no pollution, involving the oxidation of methyl ethyl ketone with hydrogen peroxide in the presence of ammonia (B1221849). | guidechem.com |
| Transoximation | Reaction of acetone (B3395972) oxime with butanone in the presence of an organic acid catalyst to produce this compound. Often used for preparing macromolecular oximes. | guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10341-59-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Synonyms |
(Z)-2-Butanone oxime |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Butanone Oxime
Classical and Traditional Synthetic Routes
The classical synthesis of 2-butanone (B6335102) oxime involves the condensation reaction between 2-butanone (methyl ethyl ketone) and a hydroxylamine (B1172632) salt. These methods are well-established but are gradually being superseded due to environmental and corrosion concerns. guidechem.com
The reaction of 2-butanone with hydroxylamine hydrochloride is a primary and established route for synthesizing 2-butanone oxime. atamanchemicals.comchemicalbook.com In this method, the hydroxylamine hydrochloride provides the necessary hydroxylamine moiety, which condenses with the carbonyl group of the ketone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the product.
Commonly, a base like sodium hydroxide (B78521) or an organic base such as pyridine (B92270) is used. prepchem.comchemicalbook.com The reaction is often performed in a solvent like ethanol, and heating under reflux is a typical condition to increase the reaction rate. prepchem.comchemicalbook.com For instance, one procedure involves adding a freshly prepared aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to a solution of the ketone in ethanol, followed by heating at reflux temperature. prepchem.com Because hydroxylamine is soluble in the aqueous phase while butanone is in the organic phase, the addition of a phase transfer catalyst may be necessary to facilitate the reaction. guidechem.com
Table 1: Reaction Conditions for Hydroxylamine Hydrochloride Method
| Parameter | Condition | Source(s) |
|---|---|---|
| Reactants | 2-Butanone, Hydroxylamine Hydrochloride | chemicalbook.com, atamanchemicals.com |
| Base | Sodium Hydroxide, Pyridine | prepchem.com, chemicalbook.com |
| Solvent | Ethanol, Water | prepchem.com, chemicalbook.com |
| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium salt) | guidechem.com |
Similar to the hydrochloride method, using hydroxylamine sulfate (B86663) is another conventional pathway to produce this compound. atamanchemicals.comchemicalbook.com The fundamental chemistry involves the condensation of 2-butanone with hydroxylamine, which is liberated from its sulfate salt. This route is also considered a main industrial synthesis method but shares the disadvantage of corrosion and pollution issues, leading to it being gradually phased out. guidechem.com
The reaction requires the presence of a weak base, such as a carbonate, to neutralize the sulfuric acid formed. guidechem.com To overcome the phase difference between the aqueous hydroxylamine sulfate and the organic 2-butanone, a phase transfer catalyst is employed to enhance the reaction rate. guidechem.com The process can also be reversed; the acid-catalyzed hydrolysis of this compound is a method for producing hydroxylamine sulfate. patsnap.comresearchgate.net
An alternative traditional route involves the use of hydrazine (B178648) hydrate (B1144303). guidechem.com In this method, 2-butanone first reacts with hydrazine hydrate in the presence of an alkali catalyst to form a hydrazone intermediate. guidechem.com This hydrazone is then hydrolyzed under alkaline conditions to yield the final product, this compound. guidechem.com
A related, but distinct, process uses ammonia (B1221849), hydrogen peroxide, and butanone to generate butanone azine, which is subsequently acid-hydrolyzed to form a hydrazonium salt and butanone. google.com The hydrazonium salt can then be neutralized to produce hydrazine hydrate. google.com While this demonstrates the related chemistry, the direct synthesis of the oxime proceeds via the hydrolysis of the initially formed hydrazone. guidechem.com
Advanced and Modern Synthetic Approaches
In response to the environmental and efficiency drawbacks of traditional methods, modern synthetic strategies have been developed. The most prominent of these is the ammoxidation process, which is considered a green synthesis route. guidechem.com
Ammoxidation is a catalytic process where a ketone is reacted with ammonia and an oxidant, typically hydrogen peroxide, to form an oxime. guidechem.com This method is characterized by high selectivity and minimal pollution, positioning it as a superior alternative to the classical hydroxylamine salt-based routes. guidechem.com
The cornerstone of modern this compound synthesis is the use of titanium-silicon molecular sieves as catalysts. guidechem.com Specifically, catalysts like Titanium Silicalite-1 (TS-1) and others with ZSM-5 or ZSM-11 structures are employed. guidechem.comsemanticscholar.org In this process, 2-butanone undergoes ammoxidation with hydrogen peroxide and ammonia in the presence of the titanium-silicon molecular sieve catalyst. guidechem.comgoogle.com
The reaction mechanism is thought to follow one of two main pathways. One is the "hydroxylamine pathway," where ammonia is first oxidized to hydroxylamine by the hydrogen peroxide on the titanium active sites of the sieve. guidechem.comsemanticscholar.org The hydroxylamine then reacts with 2-butanone in a non-catalytic step to form the oxime. guidechem.comsemanticscholar.org The alternative "imine mechanism" suggests that the ketone first reacts with ammonia to form an imine, which is then oxidized to the oxime. guidechem.com Studies using in-situ infrared spectroscopy on similar reactions suggest that hydroxylamine is the key intermediate. semanticscholar.org
This method offers significant advantages, including mild reaction conditions (often at normal pressure and relatively low temperatures like 60°C) and high yields, with some processes reporting yields as high as 99.7%. guidechem.comchemicalbook.com The process can be run using various solvents or even just water. chemicalbook.comgoogle.com Despite its benefits, the high cost and complex preparation of the titanium-silicon molecular sieve catalysts remain significant challenges for industrial application. guidechem.comgoogle.com
Table 2: Research Findings on Ammoxidation of 2-Butanone
| Catalyst | Oxidant | Reactants | Temperature | Yield | Source(s) |
|---|---|---|---|---|---|
| TS-1 | Hydrogen Peroxide | 2-Butanone, Aqueous Ammonia, Sodium Carbonate | 60°C | 99.7% | chemicalbook.com |
The development of these advanced catalytic systems represents a significant step towards more sustainable and efficient chemical manufacturing. The focus of ongoing research is to reduce catalyst costs and simplify their preparation to make this green technology more economically viable. guidechem.com
Ammoxidation Processes
Hydroxylamine Mechanism
The reaction of 2-butanone with hydroxylamine is a primary method for the synthesis of this compound. The mechanism of this reaction is a well-established example of nucleophilic addition to a carbonyl group, followed by dehydration. libretexts.org The process is typically catalyzed by an acid. libretexts.orgnumberanalytics.com
The reaction begins with the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. numberanalytics.comnih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org
Imine Mechanism
An alternative perspective on the formation of oximes involves an imine intermediate. In this proposed mechanism, the ketone first reacts with ammonia to form an imine. guidechem.com This imine is then oxidized by an active intermediate, such as one derived from hydrogen peroxide, to form the oxime. guidechem.com This viewpoint contrasts with the direct reaction of hydroxylamine with the ketone. guidechem.com The formation of imines from ketones and primary amines is a well-documented condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The mechanism for oxime formation from hydroxylamine is considered analogous to the mechanism of imine formation. masterorganicchemistry.com
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative route for the synthesis of this compound. One such method involves the use of methyl ethyl ketone in an aqueous solution of nitrite (B80452), with zinc serving as the electrode. guidechem.com By continuously introducing carbon monoxide and applying a current of 2.0 A for 10 hours, a current efficiency of 40% for the production of this compound has been reported. guidechem.com
More recent advancements in electrochemical synthesis have focused on the electrocatalytic reduction of nitrate (B79036) to produce hydroxylamine in situ, which then reacts with a ketone to form the corresponding oxime. chinesechemsoc.org This tandem reaction mechanism has been demonstrated for the synthesis of cyclohexanone (B45756) oxime from cyclohexanone and nitrate using a rutile titanium dioxide (R-TiO₂) catalyst under ambient conditions. chinesechemsoc.org This approach offers a potentially greener and more economical route for oxime synthesis. chinesechemsoc.org
Nitro Hydrogenation Methodologies
The synthesis of this compound can also be achieved through the partial hydrogenation of 2-nitrobutane (B1195486). guidechem.com This method typically employs a hydrogenation catalyst that has been partially "poisoned" with a substance like lead to control the reduction process and favor the formation of the oxime over the corresponding amine. guidechem.com Metal salts such as tin(II) chloride or chromium(II) chloride are also known to reduce nitro compounds to oximes. wikipedia.orgnowgonggirlscollege.co.in
However, this method is often associated with significant environmental drawbacks due to the generation of pollutants from the initial nitration reaction required to produce the 2-nitrobutane starting material. guidechem.com More sustainable approaches are being explored, such as using supported metal catalysts on reducible oxides. chinesechemsoc.org For instance, platinum catalysts on indium oxide modified with ethylenediamine (B42938) have shown good performance in the production of oximes from nitroalkanes using hydrogen gas. chinesechemsoc.org In this system, the C=N bond of the oxime is not further reduced, leading to high chemoselectivity. chinesechemsoc.org
Oxime Exchange Reactions
Oxime exchange, or transoximation, provides a method for the synthesis of this compound by reacting a readily available oxime, such as acetone (B3395972) oxime, with 2-butanone. guidechem.com This reaction is typically catalyzed by an organic acid, like p-toluenesulfonic acid. guidechem.com In a reported procedure, the reaction between acetone oxime and butanone at 55-60°C for 10 hours yielded this compound with a 63% yield. guidechem.com This type of reaction is often utilized for the preparation of macromolecular oximes. guidechem.com The mechanism is believed to involve a nucleophilic addition to the C=N bond coupled with a proton transfer. researchgate.net
Copper Salt Catalysis under Mild Conditions
Copper salts have been investigated as catalysts for organic transformations, including the hydrolysis of oximes back to their corresponding carbonyl compounds under mild conditions. organic-chemistry.org For instance, cupric chloride dihydrate (CuCl₂·2H₂O) has been effectively used as a recoverable promoter for the hydrolysis of a variety of aldoximes and ketoximes in high yields. organic-chemistry.org While this demonstrates the interaction of copper salts with the oxime functional group, their direct application as catalysts for the forward synthesis of this compound under mild conditions is an area of ongoing research. The use of copper catalysts has been reported in the cross-coupling of aromatic oximes. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. ijprajournal.comjocpr.com
One key principle of green chemistry is atom economy , which measures the efficiency of a reaction in incorporating all the atoms from the reactants into the final product. jocpr.com The Beckmann rearrangement, a reaction that can follow oxime formation, is noted for its high atom economy as it often uses only the oxime and a catalyst. jocpr.com
Several "green" approaches to oxime synthesis have been explored:
Catalyst-free synthesis in water: Aryl oximes have been synthesized in high yields and short reaction times at room temperature using mineral water, which acts as a natural acid catalyst. ias.ac.in
Solvent-free synthesis: The conversion of various carbonyl compounds to their corresponding oximes has been achieved in excellent yields by grinding the reactants with bismuth(III) oxide (Bi₂O₃) at room temperature, a method known as grindstone chemistry. nih.gov This solventless approach minimizes waste and energy consumption. nih.gov
Use of natural acid catalysts: Aqueous extracts of Vitis lanata, Mangifera indica, and the fruit juice of Citrus limetta have been successfully used as natural acid catalysts for the synthesis of oximes. ijprajournal.com
Titanium-silicalite zeolite catalysts: The ammoxidation of 2-butanone using titanium-silicalite (TS-1) zeolite catalysts is considered an economically and environmentally efficient industrial method. researchgate.net This process can achieve high conversion of 2-butanone (97%) and selectivity for this compound (100%) under optimized conditions. researchgate.net
Oxidation of oximes to nitroalkanes: A green synthesis method for preparing nitroalkanes involves the oxidation of oximes using hydrogen peroxide in the presence of a nanoporous skeleton metal hybrid catalyst. patsnap.comgoogle.com For example, this compound can be oxidized to 2-nitrobutane with a 97% yield. patsnap.comgoogle.com
These examples highlight the ongoing efforts to align the synthesis of this compound and related compounds with the principles of green chemistry, focusing on sustainability and reduced environmental footprint.
Iii. Chemical Reactivity and Mechanistic Investigations of 2 Butanone Oxime
Fundamental Reactivity of the Oxime Functional Group
The oxime functional group (C=N-OH) is a versatile and reactive moiety that dictates the chemical behavior of 2-butanone (B6335102) oxime. This group possesses dual nucleophilic sites at the oxygen and nitrogen atoms and an electrophilic carbon atom, allowing for a range of chemical transformations. byjus.com The stability of oximes is notably greater than that of imines, particularly concerning their resistance to hydrolysis. byjus.com
A key aspect of oxime reactivity is the N-O bond, which can undergo fragmentation. byjus.comresearchgate.net This cleavage can be induced by thermal or photochemical means, often leading to the formation of iminyl radicals, which are versatile intermediates in the synthesis of various nitrogen-containing compounds. researchgate.netjk-sci.com The oxime functional group can exist as two geometric isomers, syn and anti, depending on the spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom. jk-sci.com In the case of 2-butanone oxime, an unsymmetrical ketoxime, this results in two distinct isomers, which can influence the regioselectivity of certain reactions. testbook.com
The oxime group's reactivity can be further understood by its interaction with acids and metals. The nitrogen atom is basic, and the hydroxyl group is acidic, imparting amphoteric character. jk-sci.com Protonation of the hydroxyl group by an acid enhances its leaving group ability, a critical step in reactions like the Beckmann rearrangement. testbook.commasterorganicchemistry.com
Reaction Mechanisms Involving this compound
Beckmann Rearrangement Pathways
The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide under acidic conditions. byjus.comwikipedia.org This transformation is of significant industrial importance, for instance, in the production of nylon-6 from caprolactam. wikipedia.org For ketoximes such as this compound, the reaction yields an N-substituted amide. byjus.com
The general mechanism initiates with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a better leaving group (water). testbook.commasterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group, displacing it and forming a nitrilium ion intermediate. testbook.comchemistrysteps.comnumberanalytics.com This migration is the rate-determining step and is stereospecific. testbook.comnumberanalytics.com The resulting nitrilium ion is then attacked by a water molecule. Subsequent deprotonation and tautomerization of the imidic acid intermediate yield the final, more stable amide product. testbook.commasterorganicchemistry.com
In the case of the unsymmetrical this compound, two geometrical isomers exist: one where the hydroxyl group is anti to the ethyl group and one where it is anti to the methyl group. The Beckmann rearrangement is highly stereospecific; the group that migrates is the one positioned trans to the hydroxyl leaving group. testbook.commvpsvktcollege.ac.in
Therefore, the rearrangement of this compound can lead to two possible amide products: N-ethylacetamide (from migration of the ethyl group) and N-methylpropanamide (from migration of the methyl group). The ratio of these products is dependent on the initial ratio of the syn and anti isomers of the this compound and the reaction conditions, which can sometimes cause isomerization of the oxime before rearrangement. jk-sci.com Studies on the Beckmann rearrangement of various ketoximes, including butanone oxime, have shown the formation of two distinct amide products. rsc.org
Table 1: Potential Amide Products from the Beckmann Rearrangement of this compound Isomers
| This compound Isomer | Migrating Group (anti to -OH) | Amide Product |
| (E)-2-Butanone oxime | Ethyl | N-ethylacetamide |
| (Z)-2-Butanone oxime | Methyl | N-methylpropanamide |
Note: The (E) and (Z) nomenclature refers to the configuration at the C=N double bond.
While ketoximes like this compound yield amides, the analogous Beckmann rearrangement of aldoximes (oximes derived from aldehydes) primarily produces nitriles. byjus.commasterorganicchemistry.com In aldoximes, one of the substituents on the carbonyl carbon is a hydrogen atom. During the rearrangement, it is typically the hydrogen atom that migrates. chemistrysteps.com Following the migration and loss of the leaving group, the resulting intermediate readily loses a proton from the nitrogen atom to form a stable nitrile (R-C≡N). masterorganicchemistry.comstackexchange.com This dehydration reaction of aldoximes to nitriles follows essentially the same mechanistic principle as the rearrangement of ketoximes. stackexchange.com
The hydroxyl group of an oxime is a poor leaving group. Therefore, activation is necessary to facilitate the Beckmann rearrangement. masterorganicchemistry.com This is typically achieved by using strong acids or other reagents that convert the hydroxyl into a group that is more easily displaced.
Common activating agents include:
Strong Brønsted acids: Sulfuric acid (H₂SO₄) and polyphosphoric acid are frequently used. They protonate the hydroxyl group, converting it into a good leaving group, water (H₂O). wikipedia.orgslideshare.net
Other acidic reagents: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and p-toluenesulfonyl chloride (TsCl) react with the oxime to form an intermediate ester (e.g., a tosylate). jk-sci.comwikipedia.org These ester groups are excellent leaving groups, promoting the rearrangement under milder conditions than strong acids. masterorganicchemistry.com
Catalytic systems: More recent methods employ catalytic systems to promote the reaction under more benign conditions. For example, cyanuric chloride in the presence of zinc chloride can catalytically activate the hydroxyl group. wikipedia.orgunacademy.com Trifluoroacetic acid (TFA) has also been used as a catalyst, proceeding through the formation of a trifluoroacetylated oxime intermediate. unive.it Research has also explored deep eutectic solvents, such as those containing indium chloride, which act as effective catalysts for the rearrangement of ketoximes, including this compound. rsc.org
Hydrolysis Reaction Mechanisms
The hydrolysis of this compound is a significant degradation pathway, particularly in neutral to acidic aqueous environments. canada.cacanada.ca The reaction involves the cleavage of the C=N bond, yielding 2-butanone (methyl ethyl ketone) and hydroxylamine (B1172632) or its corresponding salt. canada.cacanada.ca
The rate of hydrolysis is highly dependent on the pH of the solution. Under acidic conditions, the reaction is catalyzed and proceeds more rapidly. At a neutral pH of 7, the hydrolysis is slower, and under basic conditions (e.g., pH 9), the compound is relatively stable to hydrolysis. canada.cacanada.ca
Table 2: Hydrolytic Stability of this compound at Different pH Values
| pH | Temperature | Observation | Half-life |
| 4 | 20°C | Hydrolytically unstable | Not specified |
| 7 | 20°C | 14% hydrolysis after 4 days | ~18 days |
| 9 | 20°C | No significant hydrolysis | Not applicable |
Source: Environment Canada, 2009b canada.cacanada.ca
The acid-catalyzed hydrolysis mechanism is initiated by the protonation of the nitrogen atom of the oxime by a hydronium ion (H₃O⁺). rsc.orgchemguide.co.uk This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. rsc.orgyoutube.com The attack of water forms a tetrahedral intermediate. A series of proton transfer steps follows, leading to the formation of an unstable carbinolamine-like species. This intermediate then breaks down, eliminating hydroxylamine and regenerating the carbonyl group of 2-butanone, along with the acid catalyst (H₃O⁺). rsc.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis
The hydrolysis of this compound, also known as methyl ethyl ketoxime (MEKO), to 2-butanone and a hydroxylamine salt is a reversible reaction that is catalyzed by acid. chemicalbook.comchemicalbook.inoecd.org The reaction proceeds via protonation of the nitrogen atom, which facilitates the nucleophilic attack of water on the carbon atom of the C=N bond. This leads to the formation of an intermediate that subsequently breaks down to yield 2-butanone and hydroxylamine. rsc.org The presence of a strong acid, such as sulfuric acid, is necessary to drive the reaction forward. chemicalbook.comchemicalbook.in
The major product of this hydrolysis is 2-butanone (methyl ethyl ketone). industrialchemicals.gov.au Toxicokinetic studies in rats have confirmed that hydrolysis to 2-butanone is a major metabolic pathway for this compound. industrialchemicals.gov.au The rate of hydrolysis is influenced by pH, with the compound being hydrolytically unstable at a pH of 4. canada.ca
Hydrolysis Coupled with Electrodialysis Processes
A novel approach for the synthesis of hydroxylamine sulfate (B86663) involves coupling the hydrolysis of this compound with an electrodialysis (ED) process. rsc.orgrsc.orgresearchgate.netnih.gov This integrated method combines the hydrolysis reaction, the protonation of hydroxylamine, and the separation of products within a triple-chamber electrodialysis stack. rsc.orgresearchgate.netnih.gov
In this system, protons (H+) catalyze the hydrolysis of this compound to form hydroxylamine (NH₂OH) and 2-butanone. rsc.orgrsc.org The hydroxylamine is then protonated to form hydroxylammonium ions (NH₃OH+). rsc.orgrsc.org Under the influence of an external electric field, the hydroxylammonium ions and sulfate ions (SO₄²⁻) migrate through a cation exchange membrane (CEM) and an anion exchange membrane (AEM), respectively. rsc.org This process effectively separates the desired hydroxylamine sulfate from the 2-butanone and unreacted oxime, which are retained in the reaction chamber. rsc.org
This coupled process offers several advantages, including mild reaction conditions, simple operation, and the potential for continuous production of hydroxylamine sulfate. rsc.orgrsc.orgresearchgate.netnih.gov The efficiency of the process is influenced by parameters such as current density, initial oxime concentration, and reaction time. rsc.orgresearchgate.netnih.gov Research has shown that a yield of 67.59% for hydroxylamine sulfate can be achieved after 600 minutes at a current density of 4.69 × 10⁻² A cm⁻² and an initial oxime concentration of 1.00 mol L⁻¹. nih.gov
Oxidative Transformations
This compound can undergo various oxidative transformations. In biological systems, the oxidation of this compound is mediated by cytochrome P450 enzymes in liver microsomes, leading to the formation of 2-nitrobutane (B1195486). inrs.fr This oxidation to nitronates is considered a potential bioactivation pathway. The rate of this microsomal oxidation is relatively slow. industrialchemicals.gov.auindustrialchemicals.gov.au
In synthetic chemistry, ketoximes, including by extension this compound, can be converted to their parent ketones through oxidative cleavage. nih.govrsc.orgresearchgate.netchemrxiv.org One mild and functional group-tolerant method utilizes photoexcited nitroarenes to achieve this transformation. nih.govrsc.orgresearchgate.netchemrxiv.org This reaction is notable for its applicability in late-stage synthesis where harsh conditions are not viable. nih.govrsc.orgresearchgate.net Hypervalent iodine(III) reagents can also be used to oxidize ketoximes, typically resulting in the regeneration of the parent ketone or inducing a Beckmann Rearrangement. lucp.net
The oxidation of this compound is also relevant in its use as an anti-skinning agent in paints and coatings. canada.ca It prevents the oxidative crosslinking of drying oils by binding to metal catalysts. Upon application of the paint, the volatile oxime evaporates, allowing the drying process to proceed.
Reductive Transformations
The reduction of this compound and other ketoximes can lead to the formation of primary amines or the corresponding ketones, depending on the reaction conditions. For instance, ketoximes can be reduced to amines.
A method for the reductive conversion of ketoxime pivalates to their corresponding ketones involves treatment with iron powder in the presence of catalytic amounts of trimethylsilyl (B98337) chloride and glacial acetic acid. nih.gov This procedure is favored for its use of inexpensive and readily available reagents. nih.gov
The catalytic hydrogenation of 2-butanone over a Pt/Al₂O₃ catalyst has been studied, indicating that the reduction of the ketone functional group is a key transformation. researchgate.net While this study focuses on the ketone, the principles of heterogeneous catalytic hydrogenation are broadly applicable to related functional groups like oximes. drhazhan.com Asymmetric reductive acylation of ketoximes can be achieved using a dual-catalyst system of a palladium nanocatalyst and a lipase, yielding chiral amides with high enantiomeric excess. acs.org This one-pot procedure involves hydrogenation, racemization, and acylation steps. acs.org
Kinetic Studies of this compound Reactions
Kinetic studies provide valuable insights into the reaction rates and mechanisms of this compound transformations. The rate of its vapor-phase reaction with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of approximately 11 days. echemi.com
In the context of its biological activity, the enzymatic oxidation of this compound to its corresponding nitronate by liver microsomes has been quantified. The maximum reaction rates (Vmax) were determined to be 1.1 nmol/min/mg of protein for mice, 0.5 nmol/min/mg for humans, and 0.1 nmol/min/mg for rats, indicating species-specific differences in metabolic rates.
The hydrolysis of this compound is pH-dependent. At 20°C, the compound is hydrolytically unstable at pH 4, while no significant hydrolysis is observed at pH 9. canada.ca A hydrolysis test at pH 7 showed 14% hydrolysis after four days. oecd.org In the coupled hydrolysis-electrodialysis process for hydroxylamine sulfate production, the reaction time is a critical factor influencing the yield, with studies showing a reaction time of 600 minutes to achieve a 67.59% yield under specific conditions. nih.gov
The table below summarizes key kinetic data for this compound reactions.
| Reaction Type | Reactant/System | Rate/Parameter | Conditions |
| Atmospheric Degradation | Hydroxyl Radicals | Half-life: ~11 days | 25 °C |
| Microsomal Oxidation | Mouse Liver Microsomes | Vmax: 1.1 nmol/min/mg | - |
| Microsomal Oxidation | Human Liver Microsomes | Vmax: 0.5 nmol/min/mg | - |
| Microsomal Oxidation | Rat Liver Microsomes | Vmax: 0.1 nmol/min/mg | - |
| Hydrolysis | Aqueous Solution | 14% hydrolysis in 4 days | pH 7 |
| Hydrolysis-Electrodialysis | Aqueous Solution | Yield: 67.59% | 600 min, 1.00 mol L⁻¹ oxime |
Role as a Reagent or Intermediate in Complex Syntheses
This compound serves as a versatile reagent and intermediate in various organic syntheses. ontosight.aiguidechem.com It has been employed as both a reagent and a solvent in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes. chemicalbook.incymitquimica.comfishersci.cachemicalbook.comthermofisher.com It was also utilized in the synthesis of a novel acetaldiimine cobalt complex. chemicalbook.incymitquimica.comfishersci.cachemicalbook.comthermofisher.com
The oxime functionality makes it a valuable intermediate for creating other compounds. ontosight.ai For example, it is a raw material for silicone rubber curing agents. guidechem.com In an oxime exchange reaction, this compound can be generated from acetone (B3395972) oxime and butanone in the presence of an acid catalyst like p-toluenesulfonic acid, a method often used for preparing macromolecular oximes. guidechem.com
Furthermore, derivatives of this compound have potential applications in pest control and as precursors for pharmaceutical agents due to their potential biological activity. ontosight.ai The reactive C=N-O bond in oximes makes them useful intermediates in a variety of chemical transformations. ontosight.ai
Iv. Structural Elucidation and Spectroscopic Characterization of 2 Butanone Oxime
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide invaluable insights into the molecular structure of 2-butanone (B6335102) oxime by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural formula of organic compounds by exploiting the magnetic properties of atomic nuclei. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are routinely employed for 2-butanone oxime.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound through the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands. A prominent band at 1678 cm⁻¹ is observed, which is characteristic of the C=N (imine) stretching vibration nih.gov. Additionally, the O-H stretching vibration from the hydroxyl group of the oxime typically appears as a broad absorption band in the region of 3300-3100 cm⁻¹ rsc.org. Other expected bands include C-H stretching vibrations from the alkyl groups (around 2990-2850 cm⁻¹) and C-C stretching vibrations vwr.comnih.govguidechem.comthermofisher.comthermofisher.comnist.govnist.govchemicalbook.com. The conformity of an IR spectrum to established standards is often used as a specification for commercial products, indicating structural integrity vwr.comthermofisher.comthermofisher.com.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (oxime) | ~3300-3100 | Stretching |
| C=N (imine) | 1678 | Stretching nih.gov |
| C-H (alkane) | ~2990-2850 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula and structure. For this compound (C₄H₉NO), the molecular ion peak (M⁺) is observed at m/z 87, corresponding to its molecular weight of 87.12 amu chemicalbook.comnist.gov.
Electron ionization (EI) mass spectrometry typically produces a fragmentation pattern that is highly characteristic of the compound. For this compound, significant fragment ions are observed at various m/z values, which arise from the cleavage of specific bonds within the molecule. Key fragments and their relative intensities are detailed below chemicalbook.com:
Table 2: Representative Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Relative Intensity (%) | Proposed Fragment (Example) |
| 42.0 | 100.0 | [C₂H₄N]⁺ (e.g., from loss of C₂H₅ and OH) |
| 58.0 | 39.3 | [C₃H₈N]⁺ (e.g., from loss of CH₃ and OH) |
| 41.0 | 25.6 | [C₃H₅]⁺ |
| 55.0 | 19.0 | [C₃H₅N]⁺ |
| 29.0 | 30.6 | [C₂H₅]⁺ |
| 28.0 | 28.8 | [C₂H₄]⁺ |
| 27.0 | 29.4 | [C₂H₃]⁺ |
| 15.0 | 18.0 | [CH₃]⁺ |
| 87.0 (M⁺) | Significant (not specified exactly in snippet, but implied as molecular ion) | [C₄H₉NO]⁺ |
These fragmentation patterns provide compelling evidence for the proposed structure of this compound, confirming the arrangement of its atoms and functional groups.
Chromatographic Separation Techniques for Purity Assessment
Chromatographic techniques are essential for the quantitative analysis and purity assessment of this compound. They allow for the separation of the compound from impurities and co-substances, enabling accurate quantification.
Gas Chromatography (GC) is widely employed for the purity assessment of this compound, with commercial products often reporting purities exceeding 99.0% by GC analysis tcichemicals.comvwr.comthermofisher.comthermofisher.comtcichemicals.comavantorsciences.com. This technique is effective for volatile compounds like this compound. For analytical purposes, GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Selective Detector (NSD) is commonly used, particularly in methods developed for determining this compound concentrations in air researchgate.netjeeng.netdguv.de. Typical GC conditions might involve specific column types (e.g., HP-1 column, 50 m × 0.32 mm × 0.52 μm) and temperature programs (e.g., initial temperature of 70°C, increasing to 180°C with a temperature increment of 10°C/min) jeeng.net. Methanol (B129727) is a common solvent for extracting this compound samples prior to GC analysis researchgate.netjeeng.netdguv.de.
High-Performance Liquid Chromatography (HPLC) with UV/Vis detection has also been described for the determination of oximes google.com. While direct HPLC methods for underivatized this compound are less commonly detailed in the provided search results compared to GC, derivative methods exist. For instance, pre-column derivatization with hydrazine (B178648) reagents followed by HPLC with UV/Vis detection has been used for general oxime determination google.com. Reverse-phase columns, such as RP-18, with binary gradients of acetonitrile (B52724) and water or methanol and water, are typically used in such HPLC applications google.com. These chromatographic methods are fundamental for ensuring the quality and purity of this compound in various applications.
V. Derivatives of 2 Butanone Oxime: Synthesis and Chemical Properties
Synthesis of Substituted 2-Butanone (B6335102) Oxime Analogs
The synthesis of substituted 2-butanone oxime analogs can be achieved through various organic reactions. For instance, the preparation of p-(ω-dimethylaminoalkyl)-2-oximinoacetophenones involves a multi-step process. This process begins with the Friedel-Crafts acylation of ω-phenyl-1-haloalkanes to produce p-(ω-haloalkyl)-acetophenones. These intermediates are then reacted with dimethylamine, followed by treatment with butyl nitrite (B80452) in an alkaline medium to yield the final oxime product. cdnsciencepub.com
Another approach involves the reaction of a substituted ketone with hydroxylamine (B1172632). For example, 3,3-dimethyl-1-(methylthio)-2-butanone can be reacted with hydroxylamine in the presence of an acid catalyst to synthesize 2-Butanone, 3,3-dimethyl-1-(methylthio)-, oxime. ontosight.ai The synthesis of various oxime derivatives, including those with potential biological activity, often starts with the corresponding ketone and hydroxylamine hydrochloride. atamanchemicals.comnih.gov
The reaction conditions for these syntheses are critical and often require careful control of temperature and the use of specific solvents to achieve high yields and purity.
Other Functionalized Oxime Derivatives
Beyond silanes, this compound serves as a precursor for other functionalized derivatives. For example, phenyltris(methylethylketoximio)silane is synthesized by reacting phenyltrichlorosilane (B1630512) with this compound. This derivative is a colorless to light yellow liquid used as a silane (B1218182) coupling agent. nbinno.com
The versatility of the oxime group allows for various chemical transformations, including oxidation to form corresponding oxides, reduction to amines, and substitution reactions where the oxime group can be replaced by other nucleophiles. These reactions open pathways to a wide range of organosilicon compounds with diverse properties and applications.
Structure-Reactivity Relationships in Derivatives
The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a critical area of study, governing the outcome of synthetic transformations. The interplay of electronic, steric, and stereoelectronic factors dictates reaction pathways, rates, and the distribution of products. These relationships are particularly evident in reactions such as the Beckmann rearrangement and various radical-mediated processes.
Electronic Effects on Reaction Pathways
The electronic nature of substituents on derivatives of this compound profoundly influences their reaction pathways. This is well-documented in studies of the Beckmann rearrangement, where a competition between rearrangement and fragmentation is often observed. The stability of potential carbocation intermediates, which is governed by the electronic properties of the migrating group, is a key determinant of the reaction's outcome. sc.eduwikipedia.org
A notable example involves the solvolysis of 3-phenyl-2-butanone oxime 2-naphthalenesulfonates. In this system, the substituent on the phenyl ring dictates whether the reaction proceeds via rearrangement to form an amide or via fragmentation to yield a nitrile and a carbocation-derived product (e.g., an alcohol). sc.eduresearchgate.net
Research has shown that when the phenyl ring is substituted with an electron-donating group (EDG), the fragmentation pathway is favored. sc.eduresearchgate.net This is because the EDG stabilizes the incipient benzyl (B1604629) carbocation that forms during fragmentation. Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, thus favoring the classic Beckmann rearrangement pathway. sc.edu Computational studies, including intrinsic reaction coordinate (IRC) calculations, support this observation, indicating that while a single transition state exists, the post-transition state trajectory leads to different products depending on the substituent's electronic influence. sc.edu
The effect of substituents on the product distribution in the reaction of substituted 3-phenyl-2-butanone oxime derivatives is summarized in the table below.
| Substituent (X) on Phenyl Ring | Reaction Pathway | Predominant Product Type | Rationale | Reference |
| p-NH₂ | Fragmentation | Alcohol | Strong stabilization of the carbocation intermediate by the electron-donating amino group. | sc.edu |
| p-MeO | Fragmentation | Alcohol | Significant stabilization of the carbocation intermediate by the electron-donating methoxy (B1213986) group. | sc.edu |
| p-Me | Rearrangement | Amide | Weak electron-donating group; insufficient stabilization for fragmentation to dominate. | sc.edu |
| H | Rearrangement | Amide | No electronic stabilization of the carbocation intermediate. | sc.edu |
| p-CN | Rearrangement | Amide | Destabilization of the carbocation intermediate by the electron-withdrawing cyano group. | sc.edu |
| p-NO₂ | Rearrangement | Amide | Strong destabilization of the carbocation intermediate by the electron-withdrawing nitro group. | sc.edu |
This interactive table summarizes the influence of electronic effects on the reaction outcome for derivatives of this compound.
Steric and Stereoelectronic Effects
Steric hindrance and stereoelectronic alignments are also crucial in determining the reactivity of this compound derivatives. In general, the formation of oximes from ketones is influenced by the steric bulk of the groups attached to the carbonyl. However, studies on hydrazone formation, a related reaction, have shown that steric effects can sometimes be small or inconsistent; for instance, highly bulky ketones have been observed to react as quickly as less hindered ones like 2-butanone. nih.govnih.gov
A more significant factor is the stereospecificity of reactions like the Beckmann rearrangement. The reaction proceeds via a migration of the group that is positioned anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgmsu.edu This stereoelectronic requirement means that for an unsymmetrical ketoxime like this compound, which can exist as (E) and (Z) isomers, the geometry of the starting material will dictate which group (ethyl or methyl) migrates, thereby determining the structure of the resulting N-substituted acetamide (B32628) or propionamide.
The migratory aptitude of substituents in the Beckmann rearrangement generally follows the order of carbocation stability (e.g., 3°-alkyl > 2°-alkyl > phenyl > 1°-alkyl > methyl), reflecting a combination of steric and electronic factors. msu.edu In photoreactions, the steric environment around the oxime can also influence reaction pathways. researchgate.net
Competing Reactions: Rearrangement vs. Fragmentation
The competition between Beckmann rearrangement and fragmentation is a classic example of structure-reactivity relationships in oxime chemistry. wikipedia.orgunacademy.com As detailed above, the formation of a stable carbocation promotes fragmentation. sc.edu This is particularly relevant for derivatives where the group anti to the leaving group can form a stabilized carbocation, such as those with quaternary carbon centers, or those stabilized by adjacent oxygen, nitrogen, or aryl groups. sc.eduwikipedia.org
The choice of reaction conditions, including the acid catalyst and solvent, can also shift the balance between these competing pathways. However, the inherent structure of the oxime derivative remains the primary determinant. wikipedia.org For derivatives of 3-phenyl-2-butanone, the transition from a rearrangement to a fragmentation mechanism is clearly observed as the electron-donating ability of the substituent on the phenyl ring increases. sc.eduresearchgate.net This switch highlights how subtle electronic modifications can fundamentally alter the potential energy surface of the reaction, redirecting it from one pathway to another. sc.edu
Vi. Coordination Chemistry of 2 Butanone Oxime
2-Butanone (B6335102) Oxime as a Ligand in Metal Complexes
2-Butanone oxime can coordinate to metal ions in several ways. It can act as a monodentate ligand, typically through the nitrogen atom of the oxime group. The nitrogen atom is generally the preferred donor site due to its stronger Lewis basicity compared to the oxygen atom. Upon deprotonation of the hydroxyl group, the resulting oximato anion can act as a bridging ligand, connecting two or more metal centers.
Furthermore, this compound can serve as a precursor for the in-situ synthesis of more complex polydentate ligands. Through condensation reactions with other molecules, such as amines, new Schiff base ligands incorporating the oxime moiety are formed. These ligands can then chelate to a metal ion, often leading to highly stable complexes with interesting geometries and properties. For instance, the reaction of this compound with amines in the presence of a metal ion can lead to the formation of imine-oxime ligands that coordinate to the metal in a tridentate or tetradentate fashion.
Synthesis and Characterization of Metal-Oxime Complexes
The synthesis of metal complexes with this compound and its derivatives can be achieved through various methods. A common approach involves the direct reaction of a metal salt with the oxime in a suitable solvent. In many cases, a template synthesis is employed, where the metal ion directs the condensation of this compound with another molecule to form the desired ligand around the metal center.
This compound has been utilized as a reagent and solvent in the synthesis of palladium(II) complexes, such as ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes. thermofisher.comsigmaaldrich.comfishersci.caatamanchemicals.com The synthesis of palladium(II) complexes with ligands derived from this compound often results in square-planar geometries, which is characteristic of d⁸ metal ions like Pd(II).
For example, a palladium(II) complex containing both a carbonyl and an imine oxime ligand, [Pd(ppeieo)(inap)]·DMSO, has been synthesized and characterized. nih.gov In this complex, the palladium(II) ion is in a distorted square-planar geometry. nih.gov Another study reported the synthesis of a novel oxime-based palladium(II) compound, [Pd(L)(Cl)], from the reaction of a Schiff base ligand derived from 2,3-butanedionemonoxime monohydrazone. nih.gov Structural analysis revealed a distorted square-planar 'N₂OCl' coordination environment around the palladium center. nih.gov
Table 1: Spectroscopic Data for a Representative Palladium(II)-Oxime Complex
| Complex | IR (cm⁻¹) ν(C=N) | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|---|
| [Pd(ppeieo)(inap)]·DMSO | ~1600-1650 | Signals corresponding to ligand protons | ~176 (C=O), ~162, 144, 142 (C=N) | - |
Data sourced from studies on related palladium(II) imine-oxime complexes. nih.govnih.gov
The interaction of this compound with cobalt(II) salts has led to the formation of interesting coordination compounds. A notable example is the synthesis of a novel acetaldiimine cobalt complex, [CoI₂{((CH₃CH₂) (CH₃)C=NO)₂C(CH₃)₂}], where this compound undergoes a cobalt-assisted condensation with acetone (B3395972). thermofisher.comsigmaaldrich.comfishersci.caatamanchemicals.com
In other research, cobalt(II) complexes with diimine-dioxime ligands derived from 2,3-butanedione (B143835) monoxime have been synthesized and studied for their electrocatalytic properties. For instance, the complex [Co(MO)(MOH)pnCl₂] (where MOH is a derivative of 2,3-butanedione monoxime) was prepared by reacting CoCl₂·6H₂O with the corresponding ligand in acetone. pnas.org Spectroscopic and X-ray diffraction studies confirmed an octahedral environment around the cobalt ion. pnas.org
Table 2: Spectroscopic Data for a Representative Cobalt(II)-Dioxime Complex
| Complex | IR (cm⁻¹) ν(C=N) | ¹H-NMR (ppm) (DMSO-d₆) | ¹³C-NMR (ppm) (DMSO-d₆) | UV-Vis λₘₐₓ (nm) (CH₃CN) |
|---|---|---|---|---|
| [Co(MO)(MOH)pnCl₂] | 1614, 1520 | 18.85 (Hox), 8.12, 3.95, 2.61, 2.35 | 173.8, 148.8, 49.5, 27.2, 18.4 | ~470 |
Data for a Co(II) complex with a ligand derived from 2,3-butanedione monoxime. pnas.org
Nickel(II) forms a wide array of complexes with this compound and its derivatives, exhibiting various coordination geometries, including square-planar and octahedral. A well-studied example is the complex formed with the tridentate Schiff base ligand 2-(2-aminoethyl)imino-3-butanone oxime, which is synthesized via a template reaction between diacetylmonoxime, ethylenediamine (B42938), and a nickel(II) salt. researchgate.netresearchgate.netijcce.ac.ir The resulting complex, NiL₂₂, features a distorted octahedral nickel(II) center coordinated by two tridentate ligands. researchgate.netresearchgate.netijcce.ac.ir
Another class of nickel(II) complexes involves tetradentate amine oxime ligands derived from this compound. The complex [Ni(BnAO-H)]I·H₂O, where BnAO is 3,3'-(1,4-butanediyldiamino)bis(3-methyl-2-butanone)-dioxime, displays a slightly distorted square-planar geometry around the nickel(II) atom. doi.org
Table 3: Spectroscopic Data for a Representative Nickel(II)-Oxime Complex
| Complex | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(Ni-N) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| Ni(L)₂₂ (L = 2-(2-aminoethyl)imino-3-butanone oxime) | 1591 | 547 | 338, 510 |
Data sourced from a study on a Ni(II) complex with a tridentate Schiff base ligand. ijcce.ac.ir
Spectroscopic and Structural Analysis of Coordination Compounds
The characterization of metal complexes of this compound relies heavily on spectroscopic techniques and single-crystal X-ray diffraction.
For a nickel(II) complex with the tridentate ligand 2-(2-aminoethyl)imino-3-butanone oxime, NiL₂₂, X-ray diffraction analysis showed a distorted octahedral geometry. researchgate.netijcce.ac.ir The nickel(II) ion is coordinated to the oxime, imine, and amine nitrogen atoms of two ligands. researchgate.netijcce.ac.ir The Ni-N bond lengths were found to be in the range typical for six-coordinate high-spin nickel(II) complexes. ijcce.ac.ir
In the case of the square-planar nickel(II) complex with a tetradentate amine oxime ligand, [Ni(BnAO-H)]I·H₂O, the crystal structure revealed an intramolecular O···O contact of 2.417(7) Å, indicative of a strong hydrogen bond between the cis-oxime groups. doi.org
A study on a nickel(IV) complex, bis[2-(2-aminoethyl)imino-3-butanone oximato]nickel(IV) diperchlorate, obtained by the oxidation of the parent Ni(II) complex, also provided detailed structural information. scispace.com The Ni(IV) ion is in a strongly distorted octahedral environment with average Ni-N(oxime), Ni-N(imine), and Ni-N(amine) bond lengths of 1.967(4) Å, 1.873(4) Å, and 2.006(4) Å, respectively. scispace.com
Table 4: Selected Crystallographic Data for Metal-Oxime Complexes
| Complex | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) |
|---|---|---|---|---|
| Ni(L)₂₂ | Monoclinic | P2₁/c | a = 10.938(2) Å, b = 10.583(2) Å, c = 20.252(4) Å, β = 100.86(3)° | Ni-N(oxime) = 2.094(3), Ni-N(imine) = 2.006(3), Ni-N(amine) = 2.128(2) |
| [Ni(BnAO-H)]I·H₂O | Monoclinic | P2₁/a | a = 13.511(2) Å, b = 10.599(2) Å, c = 14.096(2) Å, β = 97.52° | Ni-N(avg) ≈ 1.86 |
| Ni(C₆H₁₂N₃O)₂₂ | Monoclinic | P2₁/c | a = 8.152(2) Å, b = 18.072(5) Å, c = 14.571(3) Å, β = 99.49(2)° | Ni-N(oxime) = 1.967(4), Ni-N(imine) = 1.873(4), Ni-N(amine) = 2.006(4) |
Data for L = 2-(2-aminoethyl)imino-3-butanone oxime and related ligands. researchgate.netdoi.orgscispace.com
Electrochemical Studies of Metal-Oxime Complexes
The electrochemical behavior of metal complexes containing this compound and its derivatives is a subject of significant research, primarily focusing on the redox properties of the central metal ion, which can be modulated by the oxime ligand framework. Cyclic voltammetry is the principal technique employed to investigate these properties, revealing the potentials at which the metal center undergoes oxidation or reduction.
Studies on nickel(II) complexes with ligands derived from this compound, such as 2-(2-pyridylethyl)imino-3-butanone oxime (HDPE) and 2-(2-pyridylmethyl)imino-3-butanone oxime (HDPM), have shown complex redox behavior that is highly dependent on pH. researchgate.net For instance, at pH values below 5, a single reversible two-electron, two-proton couple corresponding to [NiIV(L)2]2+/[NiII(LH)2]2+ is observed. researchgate.net As the pH increases above 6, this process splits into two distinct reversible one-electron steps. researchgate.net The formal potentials (E°298) for these couples vary with the specific ligand, demonstrating the electronic influence of the ligand structure on the metal's redox properties. researchgate.net For the [Ni(HDPM)2]2+ complex, the NiIV/NiIII and NiIII/NiII couples are observed at 0.80 V and 0.55 V, respectively, versus the Normal Hydrogen Electrode (NHE). researchgate.net
Cobalt complexes also exhibit rich electrochemistry. Cobaloximes, which are structural and functional models for Vitamin B12, often feature oxime ligands. While many studies focus on glyoximes, the principles extend to other oximes. The redox potentials for CoIII/CoII and CoII/CoI couples are sensitive to both the equatorial oxime ligand and the axial ligands. nih.govpnas.orgpnas.org For example, the addition of pyridine (B92270) as an axial ligand to a cobalt(II) oxime complex in various solvents (including 2-butanone) influences the redox behavior and the stability of the resulting species. nih.govresearchgate.net The formation constant (log K) for the pyridine adduct in 2-butanone was found to be 5.5. nih.govresearchgate.net The CoII/CoI reduction is a critical step in the catalytic cycles involving these complexes, such as for hydrogen evolution. pnas.orgpnas.org
Iron(II) complexes with the same HDPE and HDPM ligands also show pH-dependent redox potentials. tandfonline.com At a pH below 4, a one-electron, two-proton transfer is observed for the [FeIII(L)2]+/[FeII(LH)2]2+ couple, with a formal potential of 0.770 V vs. NHE for the HDPE complex. tandfonline.com In the pH range of 4.5 to 7.0, a one-electron, one-proton couple is seen, and at pH above 7, a simple one-electron transfer occurs for the [FeIII(L)2]+/[FeII(L)2] couple at 0.186 V for the HDPE complex. tandfonline.com This demonstrates the direct involvement of the oxime's protons in the redox chemistry.
Hydrogen-Bonding Patterns in Oxime/Oximato Metal Species
Hydrogen bonding plays a crucial role in the structural chemistry of metal-oxime complexes, dictating their molecular conformation and influencing the formation of extended supramolecular architectures. mdpi.comfrontiersin.org The oxime group (-C=N-OH) is an excellent hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen atoms). nih.gov
A prevalent hydrogen-bonding motif in metal complexes with vic-dioxime or cis-oxime ligands is the intramolecular O-H···O bond. This interaction occurs between the oxygen atom of a deprotonated oximato group and the hydroxyl proton of an adjacent, protonated oxime group within the same coordination sphere. This bonding gives rise to a stable pseudo-macrocyclic structure. For example, in nickel(II) and copper(II) complexes of a tetradentate amine oxime ligand, strong intramolecular O···O hydrogen bonds are observed with distances of 2.417(7) Å for the nickel complex and between 2.421(5) and 2.531(5) Å for the copper complex. doi.org These short distances are indicative of very strong hydrogen bonds.
Catalytic Activity of Metal-Oxime Complexes
Metal complexes incorporating this compound and related oxime ligands have found applications in various catalytic processes. researchgate.net A well-established use of this compound is as an anti-skinning agent in paints and coatings, particularly those based on alkyd resins. atamanchemicals.com In this role, it functions by coordinating to metal drier salts, which are typically cobalt or manganese oxidation catalysts. atamanchemicals.comgoogleapis.comgoogle.com By forming a temporary complex with the metal ion, the this compound prevents the catalyst from prematurely initiating the oxidative crosslinking of the paint film at the surface, thus preventing the formation of a "skin". atamanchemicals.com
Beyond this application, metal-oxime complexes are recognized as potent catalysts in their own right. Palladium(II) and Nickel(II) systems involving this compound have been reported to mediate the reaction of nitriles to form 1,3,5-triazapentadienate complexes. rsc.org This highlights the ability of the metal-oxime system to facilitate complex organic transformations. rsc.org
Furthermore, cobalt and nickel oxime complexes are notable electrocatalysts, particularly for the hydrogen evolution reaction (HER). pnas.orgpnas.orgrsc.org The catalytic cycle typically involves the reduction of the metal center, often to a Co(I) or Ni(I) state, which then reacts with a proton source to generate a metal-hydride intermediate. rsc.org This intermediate can then react further to release H2 gas. rsc.org For example, heteroaxial cobalt oxime complexes with a macrocyclic ligand derived from 3,3'-(propane-1,3-diylbis(azanylylidene))bis(butan-2-one)dioxime have been studied for catalytic proton reduction. rsc.org The catalytically active Co(I) species generates a Co(III)-hydride, which reacts with a proton to produce dihydrogen. rsc.org Nickel complexes have also been shown to be active catalysts for the conversion of carbon dioxide. Specifically, certain nickel complexes have demonstrated efficient production of 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) from CO2 under mild conditions (1 bar pressure, 60 °C), achieving turnover frequencies as high as 666 h−1. rsc.org Cobalt complexes with amine-pyridine ligands have also been investigated as catalysts for homogeneous electrochemical water oxidation. rsc.org
Vii. Advanced Analytical Techniques for 2 Butanone Oxime
Gas Chromatography-Based Methods
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-butanone (B6335102) oxime. Its high separation efficiency makes it ideal for resolving MEKO from complex matrices, such as workplace air or industrial product emissions. jeeng.netresearchgate.net
GC coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for quantifying 2-butanone oxime, particularly in occupational exposure monitoring. jeeng.netresearchgate.net A validated method has been established for determining MEKO concentrations in workplace air in the range of 0.1 mg/m³ to 2 mg/m³. jeeng.netjeeng.net This procedure involves capturing airborne this compound on a solid sorbent, such as a glass tube packed with silica (B1680970) gel, followed by solvent extraction (typically with methanol) and subsequent analysis of the extract by GC-FID. jeeng.netjeeng.netresearchgate.net
The method has demonstrated a low limit of detection of 6.79 ng/mL. jeeng.netresearchgate.net The GC-FID technique allows for the determination of this compound even in the presence of co-eluting substances commonly found in products like alkyd paints, such as xylenes, naphthalene, isobutanol, ethyl acetate, and ethylbenzene. jeeng.net
Table 1: GC-FID Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Chromatograph | Agilent Technologies 7820A or equivalent |
| Column | HP-1 (Hewlett Packard), 50 m × 0.32 mm × 0.52 µm |
| Oven Temperature Program | Initial temperature of 70°C (held for 1 min), ramped at 10°C/min to a final temperature of 180°C (held for 3 min) |
| Injector Temperature | 280°C |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Split Ratio | 5:1 |
Source: Journal of Ecological Engineering, 2024 jeeng.net
Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and definitive identification compared to GC-FID. The mass spectrometer detector identifies compounds based on their unique mass spectrum, which is a molecular fingerprint. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound obtained by electron ionization. nist.gov
GC-MS is employed in various applications involving this compound:
Metabolite Quantification: In toxicological studies, GC-MS with negative chemical ionization (NCI) has been used to quantify metabolites of this compound, such as 2-nitropropane (B154153) and 2-nitrobutane (B1195486), after tautomeric equilibration and extraction. nih.gov
Thermal Safety Studies: The technique is crucial for analyzing the gaseous decomposition products of related compounds like methyl ethyl ketone oxime hydrochloride, providing insights into thermal stability. mdpi.com
Analysis of Multifunctional Carbonyls: In environmental analysis, GC/MS is used to identify and measure multifunctional carbonyls in rain and snow after a two-step derivatization process. acs.org
The choice of the chromatographic column and the optimization of analytical conditions are critical for achieving a successful separation. sigmaaldrich.com
Column Selection: The selection of the stationary phase is the most critical step. sigmaaldrich.com For the analysis of this compound and other volatile organic compounds (VOCs), several types of columns and sorbents are utilized:
HP-1 (or equivalent): A non-polar 100% dimethylpolysiloxane column is commonly used for the GC-FID analysis of this compound. jeeng.netresearchgate.net
Chromosorb 106: This porous polymer is often used as a sorbent for sampling ketoximes from the air before GC analysis. jeeng.netbaua.dedguv.de A German standard method uses this sorbent followed by analysis with a gas chromatograph equipped with a nitrogen-selective detector (NSD) to minimize interference from solvents in lacquers. baua.dedguv.de
Rtx-VMS: For the analysis of polar VOCs, like 2-butanone, in air canister samples, an Rtx-VMS column (30 m x 0.32 mm x 1.80 µm) has been recommended for its excellent chromatographic performance and fast analysis times. restek.com
Silica Gel: Non-activated silica gel has shown excellent recovery rates (100%) for this compound when using methanol (B129727) as the desorption solvent, making it a preferred sorbent for air sampling. jeeng.net
Optimization of Conditions: Key parameters that are optimized include the oven temperature program, carrier gas flow rate, and injector temperature. jeeng.net The goal is to achieve sharp peaks, good resolution between analytes, and a reasonable analysis time. For instance, a temperature-programmed analysis is typically used to elute a wide range of compounds present in a sample. jeeng.net The flexibility in method parameters, as allowed by performance-based guidelines like US EPA Method TO-15, enables laboratories to optimize column selection and conditions for specific target analytes. restek.com
Table 2: Sorbent Materials for Air Sampling of this compound
| Sorbent Material | Desorption Solvent | Recovery Rate |
|---|---|---|
| Non-activated Silica Gel | Methanol (MeOH) | 100% |
| XAD 7 | Methanol (MeOH) | ~90% |
| Chromosorb 106 | Methanol (MeOH) | ~80% |
| Anasorb CMS | Methanol (MeOH) | ~75% |
| Activated Carbon | Carbon Disulfide (CS₂) | ~70% |
Source: Journal of Ecological Engineering, 2024 jeeng.net
Liquid Chromatography Techniques
While GC is prevalent, liquid chromatography also provides viable methods for the analysis of oximes, especially when derivatization is employed or for less volatile related compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For oximes, reversed-phase HPLC is the most common approach. sielc.comgoogle.com
Reversed-Phase HPLC: A method has been developed for a related compound, 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime, using a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com A C18 column is often the starting point for developing reversed-phase HPLC methods. postnova.com
HPLC with Derivatization: To enhance detection by UV/Vis spectroscopy, this compound can be derivatized prior to or during sampling. A patented method describes reacting oximes with an aromatic hydrazine (B178648), such as p-nitrophenylhydrazine or 2,4-dinitrophenylhydrazine (B122626). google.com The resulting hydrazones are then separated on a reversed-phase column (e.g., RP-8) and detected with a UV/Vis detector. google.com This approach allows for the simultaneous determination of several oximes. google.com Another method involves pre-column derivatization with a hydrazine reagent for the analysis of oximes in air samples. jeeng.net
Table 3: Example HPLC Conditions for Oxime Analysis
| Parameter | Value/Description |
|---|---|
| Technique | Reversed-Phase HPLC with Derivatization |
| Derivatizing Agent | p-Nitrophenylhydrazine |
| Column | Reverse Phase RP-8, 250 mm length, 4.6 mm diameter |
| Mobile Phase | Binary gradient of Methanol and Water |
| Flow Rate | 1.5 mL/min |
| Detection | UV/Vis Spectroscopy at 390 nm |
Source: Google Patents, DE19800543A1 google.com
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for quantification, although they may lack the same degree of selectivity. These methods rely on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer.
Several derivatization reactions for the spectrophotometric determination of this compound have been reported:
Reaction with p-Nitrobenzaldehyde: this compound reacts with p-nitrobenzaldehyde to form p-nitrobenzaldehyde oxime. This product can be quantified photometrically at a wavelength of 360 nm. A drawback of this method is its inability to differentiate between multiple oximes in a sample. google.com
Acid Hydrolysis and Reaction with 8-Hydroxyquinoline (B1678124): This method involves the acid hydrolysis of oximes, followed by the reaction of the liberated hydroxylamine (B1172632) with 8-hydroxyquinoline to form a colored product that is measured spectrophotometrically. This technique determines a sum parameter for all oximes present and does not allow for individual quantification. google.com
Reaction with Aromatic Hydrazines: As mentioned in the HPLC section, reacting oximes with aromatic hydrazines like 2,4-dinitrophenylhydrazine or p-nitrophenylhydrazine produces colored hydrazones. google.com The concentration of these products can be determined directly by spectrophotometry, providing a method for quantification. google.com
Sample Preparation and Extraction Methodologies
Effective sample preparation is fundamental to the reliable analysis of this compound. The process typically involves trapping the analyte from a gaseous matrix, followed by its efficient extraction into a suitable solvent for subsequent analysis, often by gas chromatography.
The choice of sorbent material is critical for the quantitative capture of airborne this compound. Since the compound exists in the air primarily in a gaseous state, solid-phase sorbents are the preferred method for sampling. jeeng.net Research has been conducted to identify the most effective sorbent by evaluating various materials.
In one study, a range of sorbents including activated carbon, activated silica gel, non-activated (inactivated) silica gel, Anasorb CMS, XAD 7, and Chromosorb 106 were assessed. jeeng.netresearchgate.net The recovery of this compound was tested by spiking the sorbents with a standard solution and desorbing with methanol. The results indicated that non-activated silica gel provided the best performance, achieving a 100% recovery rate. jeeng.netresearchgate.net
Another widely validated method for the determination of various ketoximes, including this compound, in workplace air utilizes Chromosorb 106 as the adsorbent. uzh.chresearchgate.netuzh.ch This method involves drawing a defined volume of air through a glass tube filled with Chromosorb 106 to trap the analyte. uzh.chresearchgate.netuzh.ch Furthermore, studies on complex mixtures like tobacco smoke have employed multibed sorbent tubes, with a combination of Tenax TA/Carbotrap/Carboxen 569 showing high recovery for 2-butanone. researchgate.net
| Sorbent Material | Application/Method | Reported Recovery/Performance | Source |
|---|---|---|---|
| Non-activated Silica Gel | Workplace air monitoring | 100% recovery with methanol desorption | jeeng.netresearchgate.net |
| Chromosorb 106 | Workplace air monitoring for ketoximes | Validated method with mean recoveries between 84% and 93% | uzh.chresearchgate.net |
| Activated Silica Gel | Comparative study | Lower recovery compared to non-activated silica gel | jeeng.netresearchgate.net |
| Activated Carbon | Comparative study | Lower recovery compared to non-activated silica gel | jeeng.netresearchgate.net |
| Tenax TA/Carbotrap/Carboxen 569 (Multibed) | Analysis of volatile organic compounds from tobacco smoke | High recovery for 2-butanone | researchgate.net |
Once the this compound is trapped on the sorbent, it must be desorbed using a solvent for analysis. The choice of solvent is crucial for achieving maximum extraction efficiency and ensuring compatibility with the analytical instrument.
A comparative study evaluated three solvents for the extraction of this compound: methanol, carbon disulfide, and a 1% solution of dimethylformamide (DMF) in methanol. jeeng.net The selection was based on literature reviews for methods determining 2-butanone and its oxime. jeeng.net Chromatographic analysis revealed that solutions prepared in methanol yielded higher peak areas for this compound compared to those in carbon disulfide. jeeng.net While DMF was also considered, its retention time was found to be similar to that of this compound under the tested chromatographic conditions, posing a risk of co-elution. researchgate.net Consequently, methanol was selected as the optimal solvent for further method development. jeeng.netresearchgate.net
Methods that employ Chromosorb 106 for trapping also utilize methanol for desorption, typically involving an extraction period of 16 hours to ensure complete recovery of the analyte from the sorbent. uzh.ch The resulting methanol solution is then directly analyzed. uzh.chresearchgate.netuzh.ch
| Solvent | Sorbent | Rationale for Selection/Rejection | Source |
|---|---|---|---|
| Methanol (MeOH) | Silica Gel, Chromosorb 106 | Selected due to higher peak areas (better recovery) compared to carbon disulfide and no co-elution issues. Widely used in validated methods. | jeeng.netresearchgate.netuzh.chresearchgate.net |
| Carbon Disulfide (CS₂) | Silica Gel (tested) | Rejected due to lower recovery (lower peak areas) compared to methanol. | jeeng.net |
| Dimethylformamide (DMF) in MeOH (1%) | Silica Gel (tested) | Rejected due to similar retention time to this compound, causing potential analytical interference. | jeeng.netresearchgate.net |
Detection Limits and Analytical Precision Studies
The performance of an analytical method is defined by its detection limits and precision. For this compound, methods have been validated according to established guidelines, such as EN 482, to ensure their suitability for assessing workplace exposure. jeeng.netresearchgate.netjeeng.net
Another validated procedure for several ketoximes, including this compound, uses Chromosorb 106 for sampling, methanol for desorption, and gas chromatography with a nitrogen-selective detector (GC-NSD). researchgate.netuzh.ch This method demonstrates good precision with mean recoveries ranging from 84% to 93% and a concentration-dependent expanded uncertainty of 17% to 23%. researchgate.net For an air sample volume of 40 liters, the relative limit of quantification (LOQ) is reported to be between 0.04 and 0.05 mg/m³. researchgate.net The validated measurement range for this compound using this technique is 0.049 to 2.1 mg/m³. uzh.ch An older method using Chromosorb 106 and GC-NSD reported a detection limit of 0.2 mg/m³ for a two-hour sampling period. dguv.de
| Analytical Method | Parameter | Value | Source |
|---|---|---|---|
| GC-FID with Silica Gel trapping and Methanol extraction | Limit of Detection (LOD) | 6.79 ng/mL | jeeng.netresearchgate.netjeeng.net |
| Measurement Range | 0.1 - 2.0 mg/m³ | jeeng.net | |
| Relative Total Uncertainty | 11.19% | jeeng.netresearchgate.netjeeng.net | |
| GC-NSD with Chromosorb 106 trapping and Methanol desorption | Limit of Quantification (LOQ) | 0.04 - 0.05 mg/m³ (for 40 L air sample) | researchgate.net |
| Validated Measurement Range | 0.049 - 2.1 mg/m³ | uzh.ch | |
| Mean Recovery | 84% - 93% | researchgate.net | |
| Expanded Uncertainty | 17% - 23% | researchgate.net |
Viii. Theoretical and Computational Chemistry of 2 Butanone Oxime
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-butanone (B6335102) oxime. These calculations can determine the molecule's most stable three-dimensional arrangement (geometry optimization), its electronic structure, and other key physicochemical descriptors.
Molecular Geometry: The geometry of 2-butanone oxime is defined by the spatial arrangement of its atoms. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or higher, are used to find the minimum energy conformation. nih.gov For its precursor, 2-butanone, computational studies have explored the potential energy surface (PES) and identified three distinct minima, with the global minimum corresponding to an eclipsed orientation of the carbonyl bond and the methyl group. nih.govresearchgate.net Similar principles apply to this compound, where calculations would identify the most stable E/Z isomers and the rotational conformations of the ethyl and methyl groups.
Electronic Structure: The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller gap generally suggests higher reactivity. wuxibiology.com For the related 2-butanone, the HOMO-LUMO gap has been calculated, providing a baseline for understanding the electronic transitions in the oxime derivative. researchgate.net
| Property | Description | Typical Computational Method | Relevance to this compound |
|---|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. faccts.dearxiv.org | DFT (e.g., B3LYP/6-311G) | Determines bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. wuxibiology.com | DFT (e.g., B3LYP/6-311G) | Indicates the molecule's tendency to donate electrons in a reaction. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. wuxibiology.com | DFT (e.g., B3LYP/6-311G) | Indicates the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. frontiersin.org | DFT (e.g., B3LYP/6-311G) | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. chalcogen.ro |
| Dipole Moment | A measure of the net molecular polarity. | DFT, Ab initio (e.g., MP2) | Influences intermolecular interactions and solubility. |
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping the pathways of chemical reactions involving this compound. A prominent example is the Beckmann rearrangement, where an oxime is converted into an amide. Theoretical studies on this reaction for this compound and similar ketoximes reveal whether the mechanism is concerted or stepwise. acs.orgresearchgate.net
For simple ketoximes like acetone (B3395972) oxime, computational studies have shown that the acid-catalyzed Beckmann rearrangement proceeds through a stepwise mechanism. researchgate.net In contrast, for cyclic oximes like cyclohexanone (B45756) oxime, a concerted process is often calculated. researchgate.net A study on the Beckmann rearrangement of this compound to N-methylpropanamide specifically utilized quantum mechanical methods to assess the reaction's thermodynamic properties, concluding that the reaction is kinetically controlled. acs.org
Transition State Analysis
The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. Identifying the structure and energy of the transition state is crucial for understanding reaction rates and mechanisms. For the Beckmann rearrangement of oximes, computational methods like DFT are used to locate the transition state structure. sc.edursc.org
In the acid-catalyzed rearrangement, the transition state involves the migration of an alkyl group (in the case of this compound, either the methyl or ethyl group that is anti to the hydroxyl group) to the nitrogen atom as the N-O bond breaks. sc.edu Calculations on similar systems show a single transition state, which can, depending on the substituents and conditions, lead to either the rearranged amide product or fragmented nitrile products. sc.edu The stability of this transition state, often influenced by solvent molecules, dictates the reaction's activation energy. researchgate.net
Energy Profile Calculations
An energy profile, or reaction coordinate diagram, plots the energy of the system against the progress of the reaction. These profiles, generated through computational chemistry, visualize the entire reaction pathway, including reactants, intermediates, transition states, and products.
For the Beckmann rearrangement of this compound, the energy profile would begin with the protonated oxime. acs.org The system's energy increases to a maximum at the transition state. Following the transition state, the energy decreases as the product, a protonated N-methylpropanamide, is formed. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations for the conversion of cyclohexanone oxime to caprolactam in the presence of a deep eutectic solvent catalyst showed that the transition states possess the highest energy barriers, highlighting their importance in controlling the reaction. rsc.org
Thermochemical Studies Related to this compound Systems
Thermochemical properties, such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of vaporization (ΔvapH°), are essential for understanding the energy content and stability of this compound. These values can be determined experimentally through calorimetry and computationally using high-level ab initio methods.
One comprehensive study combined experimental measurements with ab initio calculations to determine the thermochemical properties of this compound. acs.orgd-nb.info The standard molar enthalpy of formation in the liquid phase (ΔfH°(liq)) was determined experimentally, and this value was used to calculate the gas-phase enthalpy of formation (ΔfH°(g)). These computational and experimental values provide a robust dataset for thermodynamic analysis of reactions involving this compound.
| Thermochemical Property | Value (kJ·mol⁻¹) | Method | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2720.4 ± 0.7 | Combustion Calorimetry | d-nb.info |
| Standard Molar Enthalpy of Formation, Liquid (ΔfH°(liq)) | -139.9 ± 0.9 | From Combustion Data | d-nb.info |
| Enthalpy of Vaporization (ΔvapH°) | 49.6 ± 0.4 | Transpiration Method | acs.org |
| Standard Molar Enthalpy of Formation, Gas (ΔfH°(g)) | -90.3 ± 1.0 | Calculated from Liquid and Vaporization Data | acs.orgd-nb.info |
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are used for structural elucidation. By calculating vibrational frequencies and chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm assignments and interpret complex spectral features.
For instance, DFT calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations, yielding a predicted IR spectrum. semanticscholar.org This theoretical spectrum can be compared to the experimental IR spectrum available from databases like the NIST WebBook to assign specific peaks to molecular vibrations, such as the C=N stretch, O-H stretch, and various C-H bending and stretching modes. nist.govnist.gov Studies on other oximes have shown good agreement between scaled calculated vibrational frequencies and experimental IR data. semanticscholar.orgtandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum mechanics is ideal for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in a condensed phase (e.g., in a solvent).
Although specific MD simulation studies on this compound are not widely published, the methodology has been applied to other oximes to understand their behavior in different environments. tandfonline.comtandfonline.commdpi.com An MD simulation of this compound would involve:
Force Field: Defining a classical force field (e.g., OPLS, AMBER, CHARMM) that describes the potential energy of the system as a function of atomic positions.
System Setup: Placing one or more this compound molecules in a simulation box, often filled with a solvent like water or an organic solvent.
Simulation: Solving Newton's equations of motion for every atom over a series of small time steps, generating a trajectory of atomic positions and velocities.
From this trajectory, various properties can be analyzed:
Conformational Analysis: The simulation can reveal the different conformations (isomers and rotamers) the molecule adopts over time and the frequency of transitions between them. This provides insight into the molecule's flexibility. semanticscholar.orgarpgweb.com
Intermolecular Interactions: By calculating radial distribution functions, one can understand how this compound molecules arrange themselves with respect to each other or with solvent molecules, revealing details about hydrogen bonding and other non-covalent interactions. tandfonline.com
Such simulations are valuable for predicting macroscopic properties like density and viscosity and for understanding how the molecule interacts with other substances, such as on surfaces or at interfaces. mdpi.com
Ix. Environmental Chemistry and Transformation of 2 Butanone Oxime
Atmospheric Degradation Pathways
Once released into the atmosphere, 2-butanone (B6335102) oxime is expected to exist solely in the vapor phase and is subject to degradation primarily through reactions with photochemically-produced radicals. nih.gov
The principal mechanism for the atmospheric degradation of vapor-phase 2-butanone oxime is its reaction with hydroxyl radicals (•OH). nih.gov The rate constant for this gas-phase reaction has been estimated to be 1.48 x 10⁻¹² cm³/molecule-sec at a temperature of 25°C. nih.gov This reaction initiates the breakdown of the compound in the troposphere.
Based on its reaction rate with hydroxyl radicals, the atmospheric half-life of this compound has been estimated. One calculation, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³, suggests a half-life of approximately 11 days. nih.gov Another model, AOPWIN 2008, estimates an atmospheric oxidation half-life of 7.21 days, assuming a 12-hour day and an average hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³. canada.ca
Table 1: Atmospheric Degradation Data for this compound
| Parameter | Model/Method | Estimated Value | Conditions |
| Rate Constant | Structure Estimation | 1.48 x 10⁻¹² cm³/molecule-sec | 25°C |
| Atmospheric Half-Life | Calculation | ~11 days | Atmospheric •OH concentration of 5x10⁵ radicals/cm³ |
| Atmospheric Half-Life | AOPWIN 2008 | 7.21 days | 12-hour day; Atmospheric •OH concentration of 1.5x10⁶ radicals/cm³ |
Biodegradation Processes
Biodegradation is a significant fate process for this compound in water and soil, although its rate can vary.
Under aerobic conditions, this compound shows potential for biodegradation, though studies suggest that ultimate biodegradation may be a slow process. canada.ca In a Japanese MITI test, which falls under the OECD Test Guideline 302C for inherent biodegradability, the compound achieved 24.7% of its theoretical biochemical oxygen demand (BOD) over 28 days using an activated sludge inoculum. nih.govcanada.ca Another study reported reaching 14-19.5% of its theoretical BOD in two weeks. nih.gov
Further studies have highlighted discrepancies between measurement methods. For instance, one report indicated 70% degradation based on dissolved organic carbon (DOC) in 14 days, while only about 25% degradation was observed when measured by biological oxygen demand (BOD). canada.ca Despite the slow rate of ultimate biodegradation observed in some tests, quantitative structure-activity relationship (QSAR) models like BIOWIN suggest that this compound biodegrades rapidly under aerobic conditions. canada.ca
Table 2: Aerobic Biodegradation of this compound
| Test Type | Duration | Result | Conclusion | Reference |
| Inherent Biodegradation (MITI) | 28 days | 24.7% of Theoretical BOD | Ultimate biodegradation is slow | nih.govcanada.ca |
| Inherent Biodegradation (MITI) | 14 days | 14-19.5% of Theoretical BOD | Biodegradation may occur | nih.gov |
| Degradation Study | 14 days | ~70% (DOC) / ~25% (BOD) | Varies by measurement method | canada.ca |
Specific studies on the anaerobic biodegradation of this compound are limited in the available literature. However, 2-butanone, a primary hydrolysis product of this compound, is expected to undergo microbial degradation under both aerobic and anaerobic conditions. canada.cacdc.gov This suggests a potential indirect pathway for the anaerobic breakdown of the parent compound following hydrolysis.
Hydrolysis in Environmental Matrices
Hydrolysis is a key abiotic degradation pathway for this compound, with its rate being highly dependent on the pH of the aqueous environment. canada.ca The compound is hydrolytically unstable in acidic conditions but stable in alkaline conditions. canada.ca
At 20°C, no hydrolysis is observed at a pH of 9. canada.ca Conversely, at a pH of 4, the compound is unstable. canada.ca In neutral conditions (pH 7) at 20°C, 14% of the substance was found to be hydrolyzed after 4 days. canada.ca This rate translates to an estimated hydrolysis half-life of 18 days in aquatic environments under neutral conditions. canada.ca Therefore, in neutral to acidic environmental matrices, hydrolysis can be considered an important degradation process. canada.ca The products of this hydrolysis are 2-butanone and hydroxylamine (B1172632). canada.ca
Table 3: Hydrolysis of this compound
| pH | Temperature | Observation | Estimated Half-Life |
| 4 | 20°C | Hydrolytically unstable | Not specified |
| 7 | 20°C | 14% hydrolysis after 4 days | 18 days |
| 9 | 20°C | No hydrolysis occurs | Stable |
Emission Profiles from Polymeric Materials as Environmental Release Mechanisms
The primary pathway for the environmental release of this compound from polymeric materials is through volatilization during and after the curing process of these materials. Neutral cure silicone sealants are a major source, where this compound is a byproduct of the cross-linking reaction.
The emission of this compound from silicone sealants follows a distinct multi-stage kinetic profile. This process can be categorized into three main phases:
Dynamic Emission Phase: This initial stage occurs within the first few hours to days after the application of the sealant. It is characterized by a rapid and high rate of emission as the curing process begins and a significant amount of this compound is released from the surface of the material. Studies have shown that the peak air concentration of this compound typically occurs within the first few hours after application. industrialchemicals.gov.au For instance, in a sealed chamber study, the concentration of this compound reached approximately 90–100 mg/m³ within the first few hours. industrialchemicals.gov.au
Declining Emission Phase: Following the initial dynamic phase, the emission rate begins to decrease. This stage represents a transition period where the readily available this compound on the surface has volatilized, and the emission becomes more dependent on the diffusion of the compound from the bulk of the sealant to the surface.
Stable Residual Emission Phase: In the final stage, the emission rate slows down considerably and approaches a steady, low level. This long-term, stable emission is due to the slow diffusion of the remaining entrapped this compound from within the cured silicone matrix. The difference in the amount of emitted oxime between the dynamic and residual stages can be significant, with emission rates being 100 to 1000 times lower in the final stage. mostwiedzy.plmostwiedzy.plresearchgate.net
One study monitoring a newly constructed building detected a maximum concentration of this compound at 3,570 µg/m³. researchgate.net Another laboratory study observed that the maximum concentration was reached after approximately one week, after which it gradually decreased. researchgate.net
The following interactive table provides a summary of the emission stages of this compound from silicone sealants.
| Emission Stage | Characteristics | Relative Emission Rate | Duration |
| Dynamic Emission | Rapid release of this compound from the sealant surface during initial curing. | High | First few hours to days |
| Declining Emission | Transitional phase with a decreasing emission rate. | Medium | Days to weeks |
| Stable Residual Emission | Slow, long-term release of entrapped this compound. | Low | Weeks to months/years |
Several factors can significantly influence the rate at which this compound is emitted from silicone sealants. These factors can affect both the initial high rate of emission and the long-term release profile.
Application Method and Surface Area: The geometry and surface area of the applied sealant play a crucial role in the emission rate. Research has demonstrated that different application methods result in significantly different emission profiles. mostwiedzy.plmostwiedzy.pl For instance, applying the sealant in a "dot" shape leads to an emission rate that is approximately five times smaller than when it is applied in separate strips. mostwiedzy.plmostwiedzy.pl A larger surface area-to-volume ratio of the applied sealant generally leads to a faster release of this compound.
Ventilation: The rate of air exchange in the vicinity of the emitting material is a critical factor. Increased ventilation effectively removes the emitted this compound from the air, thereby increasing the concentration gradient between the sealant surface and the surrounding air, which can enhance the emission rate. Conversely, in poorly ventilated spaces, the concentration of this compound in the air can build up, reducing the concentration gradient and slowing the net emission rate.
Temperature: Higher ambient temperatures can increase the vapor pressure of this compound, leading to a higher rate of volatilization from the sealant. Temperature also affects the curing rate of the silicone sealant, which in turn influences the rate of this compound formation and release. researchgate.net
Humidity: The curing of neutral cure silicone sealants is a moisture-activated process. Therefore, the level of humidity in the surrounding air can affect the curing rate and, consequently, the emission profile of this compound. researchgate.net One study confirmed that this compound was stable under high humidity conditions (80% relative humidity). researchgate.net However, the direct impact of humidity on the sensory emissions from a sealant was found to be less significant compared to its effect on waterborne materials like floor varnish and wall paint. nih.gov
The table below summarizes the key factors that influence the emission rates of this compound from silicone sealants.
| Factor | Influence on Emission Rate |
| Application Method | The shape and dimensions of the applied sealant affect the surface area available for emission. |
| Surface Area | A larger surface area generally leads to a higher emission rate. |
| Ventilation | Higher ventilation rates can increase the emission rate by removing the compound from the air. |
| Temperature | Higher temperatures increase the vapor pressure and can accelerate the curing process, leading to higher emissions. |
| Humidity | Affects the curing rate of the sealant, which in turn influences the release of this compound. |
X. Research Directions and Emerging Areas in 2 Butanone Oxime Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Traditional synthesis methods for 2-butanone (B6335102) oxime, also known as methyl ethyl ketoxime (MEKO), often involve hydroxylamine (B1172632) salts, which can generate polluting by-products researchgate.net. Modern research is focused on creating greener and more efficient synthetic pathways that minimize waste and avoid harsh conditions.
A prominent area of development is the direct ammoxidation of 2-butanone. This process uses a catalyst to facilitate the reaction between 2-butanone, ammonia (B1221849), and an oxidizing agent like hydrogen peroxide. Titanium-silicalite (TS-1) zeolite catalysts have proven particularly effective for this transformation, offering an economically and environmentally sound alternative to older methods google.comresearchgate.net. A key advantage of this approach is the potential to use water as the solvent and operate at atmospheric pressure, eliminating the need for organic solvents and high-pressure equipment google.com. Research has focused on optimizing these catalytic systems to maximize yield and selectivity while maintaining mild reaction conditions.
Key features of these sustainable routes include:
Use of Green Reagents: Employing hydrogen peroxide as the oxidant, which yields water as the only by-product.
Heterogeneous Catalysis: Utilizing solid catalysts like TS-1 that are easily separable and reusable.
Solvent-Free or Aqueous Systems: Reducing or eliminating the reliance on volatile organic solvents google.com.
Table 1: Comparison of Synthetic Routes for 2-Butanone Oxime
| Method | Key Reagents | Catalyst | Conditions | Advantages | Source(s) |
|---|---|---|---|---|---|
| Hydroxylamine Salt | 2-Butanone, Hydroxylamine Hydrochloride | None/Base | Varies | Simple procedure | researchgate.netchemicalbook.com |
| Ammoxidation | 2-Butanone, Ammonia, Hydrogen Peroxide | TS-1 Zeolite | 55-80°C, Atmospheric Pressure, Water | High yield (~99%), Environmentally friendly (no organic solvent), Mild conditions | google.comresearchgate.net |
| Catalytic Oxidation | Alcohols, Hydroxylamine Hydrochloride | Ruthenium Pincer Catalyst | Base | Environmentally benign (water and hydrogen by-products) | researchgate.net |
Exploration of New Reactivity Modes and Catalytic Applications
Beyond its established role as an anti-skinning agent and a precursor for silane (B1218182) crosslinkers, this compound's unique reactivity is being harnessed for new catalytic applications google.com. The C=N-OH functional group offers diverse reaction possibilities, including fragmentation, cycloadditions, and coordination with metal centers researchgate.netnsf.gov.
A significant area of research involves the fragmentation of the N-O bond to generate iminyl radicals. These highly reactive intermediates can participate in a variety of bond-forming reactions to synthesize valuable nitrogen-containing compounds researchgate.netnsf.gov. Modern methods, particularly those employing photoredox catalysis, can generate these radicals under mild conditions, expanding their synthetic utility nsf.gov.
Furthermore, this compound serves as a versatile ligand in coordination chemistry. It reacts with transition metals like nickel(II) and palladium(II) to form complexes that can mediate or catalyze organic transformations. For instance, nickel(II) can mediate the reaction of this compound with nitriles to form 1,3,5-triazapentadienate ligands rsc.org. These metal complexes themselves are being investigated as catalysts, such as in the chemical fixation of carbon dioxide into cyclic carbonates, where nickel complexes have shown high turnover frequencies under moderate, solvent-free conditions rsc.org.
Design and Synthesis of Advanced Oxime Derivatives for Specific Chemical Functions
This compound is a critical building block for creating advanced functional molecules, particularly in the realm of silicon chemistry. Its reaction with various silanes produces oxime-silane derivatives that are widely used as neutral-cure crosslinking agents in silicone sealants and adhesives google.com.
Research in this area focuses on synthesizing novel silylidyne trioxime derivatives with tailored properties. By reacting this compound with functionalized trichlorosilanes, such as phenyltrichlorosilane (B1630512) or ethenyltrichlorosilane, researchers can create complex molecules like 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime and 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime .
These advanced derivatives offer specific functionalities:
Enhanced Material Properties: Their incorporation into coatings can improve durability, adhesion, and resistance to environmental factors like moisture and UV radiation .
Precursors for Organosilicon Compounds: They serve as versatile starting materials for synthesizing a wider range of organosilicon compounds through substitution, oxidation, or reduction reactions .
Biomaterial and Drug Delivery Potential: The unique structures are being explored for the development of novel biomaterials and as components in drug delivery systems, although this research is still in early stages .
Table 2: Examples of Advanced Derivatives from this compound
| Derivative Name | Precursors | Key Function / Application | Source(s) |
|---|---|---|---|
| 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime | This compound, Phenyltrichlorosilane | Precursor for organosilicon compounds; Used in developing novel biomaterials | |
| 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime | This compound, Ethenylsilyl reagents | Crosslinker in coatings, adhesives, and sealants; Enhances durability | |
| Methyl tributylketoxime silane | This compound, Methyltrichlorosilane | Neutral crosslinking agent | google.com |
Interdisciplinary Studies at the Interface of Organic, Inorganic, and Analytical Chemistry
The study of this compound and its derivatives frequently occurs at the intersection of multiple chemical disciplines. The synthesis of its derivatives is a core topic in organic chemistry , while their interaction with metals falls within the domain of inorganic chemistry . The characterization and quantification of these compounds rely heavily on analytical chemistry techniques shibaura-it.ac.jpuni-hannover.de.
A prime example of this interdisciplinary nature is the study of cobaloximes (cobalt-oxime complexes) in 2-butanone as a solvent nih.gov. This research integrates:
Organic/Inorganic Synthesis: The formation of the cobalt-dimethylglyoxime complex and its interaction with pyridine (B92270) ligands.
Spectroscopy and Electrochemistry (Analytical): Using techniques like UV-visible spectroscopy to study the electronic structure and cyclic voltammetry to probe the redox behavior of the complexes in different oxidation states (Co(I), Co(II), Co(III)) nih.gov.
Physical Chemistry: Investigating the thermodynamics of ligand coordination and the influence of solvent polarity on the stability of the complexes nih.gov.
Another interdisciplinary application is in environmental and occupational health. Analytical chemists develop methods, such as gas chromatography with flame ionization detection (GC-FID), to monitor airborne concentrations of this compound in industrial settings, ensuring workplace safety researchgate.net. This work combines organic chemistry (understanding the compound's volatility) with analytical science to address public health concerns identified through toxicological studies researchgate.net.
Advanced Computational Insights into Complex Reaction Systems and Molecular Interactions
Computational chemistry provides powerful tools for understanding the behavior of this compound at a molecular level. Methods like Density Functional Theory (DFT) allow researchers to model complex reaction mechanisms, predict molecular properties, and interpret experimental observations that are difficult to access through laboratory work alone.
Computational studies on related systems offer a glimpse into the potential insights for this compound. For instance, DFT calculations have been used to elucidate the mechanism of Ni(0)-catalyzed reactions of ketones, identifying reaction pathways and transition states researchgate.net. Similar methods applied to cobaloxime systems in 2-butanone as a solvent have helped to:
Analyze Redox Behavior: Understand the electronic changes that occur during the reduction and oxidation of the central cobalt atom nih.gov.
Study Ligand Coordination: Investigate the strength and nature of the bond between the cobalt center and axial ligands like pyridine nih.gov.
Interpret Spectroscopic Data: Correlate observed changes in UV-visible spectra with specific electronic transitions within the molecule nih.gov.
Advanced computational analyses such as Atoms-in-Molecules (AIM), Natural Bond Orbital (NBO), and Hirshfeld Surface Analysis can provide deeper insights into intermolecular interactions, hydrogen bonding, and electron transfer processes, which are fundamental to the reactivity and function of this compound and its derivatives researchgate.net.
Q & A
Q. What are the established methods for synthesizing 2-butanone oxime in laboratory settings?
The catalytic ammoxidation of 2-butanone using titanium-silicalite zeolite is a widely studied method due to its environmental and economic advantages. This process involves reacting 2-butanone with ammonia and hydrogen peroxide under controlled conditions. Characterization of the product should include Fourier-transform infrared spectroscopy (FTIR) to confirm the oxime functional group (C=N-OH) and nuclear magnetic resonance (NMR) for structural verification .
Q. How should researchers verify the purity and structural identity of synthesized this compound?
Use a combination of analytical techniques:
- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity.
- Spectroscopy : NMR (¹H and ¹³C) to confirm molecular structure and FTIR to identify functional groups.
- Elemental analysis : To validate empirical composition. For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Personal protective equipment (PPE) : Wear NIOSH-approved P95 respirators for airborne exposure, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Engineering controls : Use fume hoods for volatile steps.
- Emergency measures : Immediate rinsing with water for skin/eye contact and adherence to institutional waste disposal guidelines. Toxicity data (e.g., rat oral LD₅₀: 813 mg/kg) highlight the need for stringent exposure controls .
Advanced Research Questions
Q. How can researchers assess the environmental persistence of this compound?
Conduct biodegradation studies using standardized tests such as the Japanese MITI assay :
- Measure biochemical oxygen demand (BOD) over 28 days. Reported BOD values for this compound are 24.7% of theoretical maximum under aerobic conditions, indicating moderate persistence.
- Supplement with soil/water half-life studies to model environmental fate .
Q. What methodologies are recommended for evaluating the ecotoxicological effects of this compound?
- Aquatic toxicity : Follow OECD guidelines (e.g., OECD 201 for Daphnia magna, 48h EC₅₀: 201 mg/L; OECD 203 for algae, 72h EC₅₀: 11.8 mg/L).
- Long-term exposure : Use NOEC (no observed effect concentration) values (e.g., 100 mg/L for Daphnia magna over 504 hours) to establish safe thresholds.
Q. How should discrepancies in toxicological data between studies be resolved?
- Source evaluation : Cross-reference studies using OECD-compliant methods (e.g., OECD 423 for acute oral toxicity vs. proprietary assays).
- Dose-response analysis : Normalize data to mg/kg body weight or molar concentrations.
Q. What catalytic mechanisms underlie the synthesis of this compound, and how can they be optimized?
Investigate the role of titanium-silicalite zeolites in facilitating the ammoxidation reaction:
- Mechanistic studies : Use density functional theory (DFT) to model active sites.
- Process optimization : Vary parameters like temperature (40–80°C), ammonia/oxidizer ratios, and catalyst loading to maximize yield.
- Catalyst recycling : Assess stability over multiple cycles via X-ray photoelectron spectroscopy (XPS) .
Q. How do evolving regulatory guidelines impact experimental design for this compound research?
- Data requirements : Align toxicity testing with EPA TSCA Inventory or REACH protocols (e.g., Canada’s 2022 risk management proposal mandates chronic exposure studies).
- Documentation : Include detailed methods in supplementary materials for peer review, per journal guidelines like the Beilstein Journal of Organic Chemistry .
Q. What advanced analytical techniques are used to study the stability of this compound under varying conditions?
Q. How can researchers efficiently locate and validate disparate data on this compound in scientific literature?
- Database selection : Prioritize authoritative sources like NIST Chemistry WebBook for physicochemical data and Reaxys for synthetic pathways.
- Critical appraisal : Cross-check CAS registry numbers (96-29-7) to avoid misidentification.
- Data triangulation : Compare toxicity values across EPA, OECD, and peer-reviewed studies to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
